molecular formula C13H12O2 B3064928 1,4-Naphthalenedione, 2-ethyl-3-methyl- CAS No. 2589-56-2

1,4-Naphthalenedione, 2-ethyl-3-methyl-

Cat. No.: B3064928
CAS No.: 2589-56-2
M. Wt: 200.23 g/mol
InChI Key: QWIBLPIAYFAQQQ-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-ethyl-3-methyl- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is structurally characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring, with ethyl and methyl groups as substituents at the 2 and 3 positions, respectively. Naphthoquinones are natural pigments widely distributed in plants, fungi, and some animals, and they exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 2-ethyl-3-methyl-, typically involves the oxidation of naphthalene or its derivatives. One common method is the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinone can also be produced by the oxidation of naphthalene with chromium trioxide . Industrial production methods often involve similar oxidative processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-ethyl-3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted naphthoquinones and hydroquinones.

Mechanism of Action

The biological activity of 1,4-Naphthalenedione, 2-ethyl-3-methyl- is primarily due to its redox properties. It can act as an oxidizing agent, similar to hydrogen peroxide and superoxide radicals, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against microorganisms and cancer cells, which are more susceptible to oxidative stress .

Comparison with Similar Compounds

1,4-Naphthalenedione, 2-ethyl-3-methyl- can be compared to other naphthoquinone derivatives, such as:

The uniqueness of 1,4-Naphthalenedione, 2-ethyl-3-methyl- lies in its specific substituents, which can modulate its biological activity and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-ethyl-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-3-9-8(2)12(14)10-6-4-5-7-11(10)13(9)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIBLPIAYFAQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180542
Record name 1,4-Naphthalenedione, 2-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-56-2
Record name 1,4-Naphthalenedione, 2-ethyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 2-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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